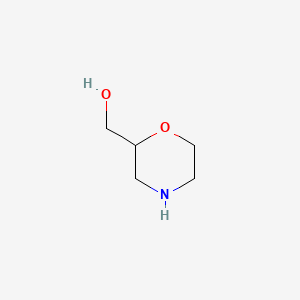

Morpholin-2-ylmethanol

Description

The exact mass of the compound Morpholin-2-ylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholin-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAZLCVSFAYIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393056 | |

| Record name | Morpholin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103003-01-6 | |

| Record name | Morpholin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of (S)-morpholin-2-ylmethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-morpholin-2-ylmethanol hydrochloride is a chiral morpholine derivative that has garnered significant attention in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. This technical guide provides a comprehensive overview of the synthesis and properties of (S)-morpholin-2-ylmethanol hydrochloride, offering detailed experimental protocols, characterization data, and insights into its application in drug discovery.

Physicochemical Properties

(S)-morpholin-2-ylmethanol hydrochloride is typically a white to off-white solid, which is soluble in water.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for various pharmaceutical and research applications.[1]

| Property | Value | Reference |

| CAS Number | 1313584-92-7 | [2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2] |

| Solubility | Soluble in water | [1] |

Synthesis of (S)-morpholin-2-ylmethanol hydrochloride

The enantioselective synthesis of (S)-morpholin-2-ylmethanol hydrochloride is crucial for its application in chiral drug development. A common and effective strategy involves the use of chiral pool starting materials, such as the amino acid L-serine. This approach ensures the desired stereochemistry in the final product.

Synthesis from L-Serine: A Step-by-Step Protocol

This synthetic route involves the protection of the amino and carboxylic acid groups of L-serine, followed by cyclization to form the morpholine ring, and subsequent deprotection and salt formation.

Step 1: Protection of L-Serine

The amino group of L-serine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified, for instance, as a methyl ester.

-

Experimental Protocol:

-

To a solution of L-serine in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as sodium hydroxide.

-

Stir the reaction mixture at room temperature until the protection of the amino group is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture and extract the N-Boc-L-serine.

-

Dissolve the N-Boc-L-serine in a solvent like dimethylformamide (DMF) and add a base (e.g., potassium carbonate) followed by methyl iodide to form the methyl ester.[4]

-

Work up the reaction to isolate N-Boc-L-serine methyl ester.[4]

-

Step 2: Cyclization to form the Morpholine Ring

The protected serine derivative undergoes a series of reactions, including reduction and cyclization, to form the morpholine ring.

-

Experimental Protocol:

-

Reduce the methyl ester of N-Boc-L-serine methyl ester to the corresponding alcohol, (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate, using a reducing agent like sodium borohydride in a suitable solvent.

-

The resulting amino alcohol is then subjected to an intramolecular cyclization. This can be achieved through various methods, including Williamson ether synthesis-type reactions. For instance, the hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) followed by base-mediated ring closure.

-

Step 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Experimental Protocol:

-

Treat the N-Boc protected morpholine derivative with a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol, to cleave the Boc group.

-

Evaporation of the solvent will yield (S)-morpholin-2-ylmethanol hydrochloride as a solid.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

References

(R)-morpholin-2-ylmethanol: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Introduction

(R)-morpholin-2-ylmethanol is a valuable chiral building block in organic synthesis and medicinal chemistry. The morpholine scaffold is a "privileged structure" frequently found in bioactive compounds and FDA-approved drugs due to its favorable physicochemical and metabolic properties.[1][2] The presence of a stereocenter, a primary alcohol, and a secondary amine in (R)-morpholin-2-ylmethanol provides multiple points for chemical modification, making it a versatile synthon for constructing complex, chiral molecules.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of (R)-morpholin-2-ylmethanol and its common hydrochloride salt are summarized below. These data are essential for planning synthetic transformations and for the characterization of resulting compounds.

| Property | Value | Source(s) |

| (R)-morpholin-2-ylmethanol | ||

| CAS Number | 156925-22-3 | [3][4] |

| Molecular Formula | C₅H₁₁NO₂ | [3][5] |

| Molecular Weight | 117.15 g/mol | [3][5] |

| Density | 1.045 g/cm³ (Predicted) | [3][6] |

| Boiling Point | 220.1 °C (Predicted) | [6] |

| Flash Point | 86.9 °C | [3][6] |

| InChI Key | VLAZLCVSFAYIIL-RXMQYKEDSA-N | [3] |

| (R)-morpholin-2-ylmethanol hydrochloride | ||

| CAS Number | 1436436-17-7 | [7][8] |

| Molecular Formula | C₅H₁₂ClNO₂ | [7][9] |

| Molecular Weight | 153.61 g/mol | [7][9] |

Synthesis of Chiral Morpholine Scaffolds

The enantioselective synthesis of substituted morpholines is a key area of research, as stereochemistry is often critical for biological activity.[10] While a specific, detailed protocol for the industrial synthesis of (R)-morpholin-2-ylmethanol is not publicly detailed, general strategies rely on the cyclization of chiral precursors.

Common approaches often start from readily available chiral 1,2-amino alcohols.[11] The synthesis involves the introduction of a two-carbon unit to the nitrogen and oxygen atoms, followed by a cyclization step. The stereocenter from the starting amino alcohol is retained throughout the process, ensuring the enantiopurity of the final morpholine product.

References

- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. ((R)-morpholin-2-yl)methanol | 156925-22-3 [chemicalbook.com]

- 5. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 103003-01-6[Morpholin-2-ylmethanol 95%]- Jizhi Biochemical [acmec.com.cn]

- 7. aablocks.com [aablocks.com]

- 8. 1436436-17-7|(R)-Morpholin-2-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Morpholin-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for morpholin-2-ylmethanol (CAS No: 103003-01-6), a valuable building block in medicinal chemistry and drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents visual workflows for these analytical techniques.

Molecular Structure and Properties

Morpholin-2-ylmethanol possesses a morpholine ring substituted with a hydroxymethyl group at the 2-position. This structure imparts both hydrophilic and lipophilic characteristics, making it a versatile scaffold in the design of bioactive molecules.

Molecular Formula: C₅H₁₁NO₂[1]

Molecular Weight: 117.15 g/mol [1]

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for morpholin-2-ylmethanol. This data is based on the analysis of the parent morpholine structure and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 2H | -OCH ₂- (morpholine ring) |

| ~ 3.6 - 3.8 | m | 1H | -CH (CH₂OH)- |

| ~ 3.5 | dd | 2H | -CH ₂OH |

| ~ 2.7 - 3.0 | m | 4H | -NCH ₂- (morpholine ring) |

| ~ 2.5 | br s | 2H | -NH and -OH |

¹³C NMR (Carbon-13) NMR Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70 - 75 | -OC H₂- (morpholine ring) |

| ~ 65 - 70 | -C H(CH₂OH)- |

| ~ 60 - 65 | -C H₂OH |

| ~ 45 - 50 | -NC H₂- (morpholine ring) |

Infrared (IR) Spectroscopy

FT-IR Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1260 - 1050 | Strong | C-O stretch (ether and alcohol)[2] |

| 1120 - 1080 | Strong | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

GC-MS (Electron Ionization) Spectrum (Predicted)

| m/z | Relative Intensity | Assignment |

| 117 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - CH₂OH]⁺ |

| 57 | High | [C₃H₇N]⁺ |

| 42 | Medium | [C₂H₄N]⁺ |

| 31 | High | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for morpholin-2-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz)

-

NMR tubes (5 mm)

-

Morpholin-2-ylmethanol sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of morpholin-2-ylmethanol in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube using a pipette.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, spectral width of 15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm for both ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Morpholin-2-ylmethanol sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the morpholin-2-ylmethanol sample onto the center of the ATR crystal.

-

Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically perform a Fourier transform and subtract the background spectrum.

-

Identify and label the significant absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

GC-MS system equipped with an electron ionization (EI) source

-

Capillary GC column (e.g., HP-5ms)

-

Helium carrier gas

-

Morpholin-2-ylmethanol sample

-

Solvent for dilution (e.g., methanol or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of morpholin-2-ylmethanol (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC Method:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

Set the helium flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Set the ion source temperature (e.g., 230 °C).

-

Set the electron energy to 70 eV.

-

Set the mass scan range (e.g., m/z 30-300).

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer for ionization and detection.

-

Data Analysis:

-

Identify the peak corresponding to morpholin-2-ylmethanol in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Morpholin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholin-2-ylmethanol is a heterocyclic organic compound featuring a morpholine ring substituted with a hydroxymethyl group. This structure imparts a unique combination of properties, including hydrophilicity, hydrogen bonding capabilities, and a basic nitrogen atom, making it a valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is a privileged scaffold known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties of morpholin-2-ylmethanol, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral data.

Physical and Chemical Properties

Quantitative data for morpholin-2-ylmethanol and its N-Boc protected analogue are summarized in the tables below for easy comparison. Experimental data for the unprotected morpholin-2-ylmethanol is limited, with some sources describing it as a viscous gum-like substance.[1]

Table 1: General and Physical Properties

| Property | Morpholin-2-ylmethanol | N-Boc-2-hydroxymethylmorpholine |

| Molecular Formula | C₅H₁₁NO₂[2] | C₁₀H₁₉NO₄[3] |

| Molecular Weight | 117.15 g/mol [2] | 217.26 g/mol [3] |

| CAS Number | 103003-01-6[2] | 135065-69-9[3] |

| Appearance | Viscous gum-like substance[1] | Colorless oil[3] |

| Boiling Point | 220.1 ± 15.0 °C (Predicted) | 320.7 ± 27.0 °C (Predicted)[3] |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) | 1.118 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | 14.36 ± 0.10 (Predicted) | 14.36 ± 0.10 (Predicted)[3] |

| Solubility | Miscible with water | Slightly soluble in water. Soluble in Dichloromethane, Ether, Ethyl Acetate.[3] |

Table 2: Computed Properties

| Property | Morpholin-2-ylmethanol[2] |

| XLogP3-AA | -1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 117.07897859 g/mol |

| Monoisotopic Mass | 117.07897859 g/mol |

| Topological Polar Surface Area | 41.5 Ų |

| Heavy Atom Count | 8 |

| Complexity | 67.4 |

Synthesis and Purification

The synthesis of morpholin-2-ylmethanol can be achieved through a multi-step process starting from N-benzylethanolamine and epichlorohydrin, followed by a debenzylation step. A common strategy involves the use of a Boc protecting group to facilitate purification and handling.

Synthesis of (4-Benzylmorpholin-2-yl)methanol

This intermediate is synthesized via the reaction of N-benzylethanolamine with epichlorohydrin.

-

To a stirred solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as a mixture of isopropanol and water, add (R)-epichlorohydrin (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Add a solution of a base, such as sodium hydroxide, to the reaction mixture to induce cyclization.

-

After stirring for an additional period, work up the reaction by extraction with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-benzylmorpholin-2-yl)methanol.

Synthesis of N-Boc-2-hydroxymethylmorpholine

The crude (4-benzylmorpholin-2-yl)methanol is typically debenzylated and then protected with a Boc group.

-

Debenzylation: Dissolve the crude (4-benzylmorpholin-2-yl)methanol in methanol. Add ammonium formate and a palladium on activated charcoal catalyst. Stir the mixture at room temperature for several hours.[3] Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude morpholin-2-ylmethanol.[3]

-

Boc Protection: Dissolve the crude morpholin-2-ylmethanol in a suitable solvent like acetonitrile.[3] Cool the solution in an ice bath and add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O).[3] Stir the reaction mixture at room temperature for a few hours.[3] After completion, remove the solvent under reduced pressure, add water, and extract the product with ethyl acetate.[3] Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[3]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-Boc-2-hydroxymethylmorpholine as a colorless oil.[3]

Caption: Synthetic pathway to N-Boc-2-hydroxymethylmorpholine.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in DMSO-d₆ shows the following characteristic signals:

Table 3: ¹H NMR Data for N-Boc-2-hydroxymethylmorpholine[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.77 | t | 1H | -OH |

| 3.85 | d | 1H | Morpholine ring proton |

| 3.79 | dd | 1H | Morpholine ring proton |

| 3.70 | d | 1H | Morpholine ring proton |

| 3.25-3.45 | m | 4H | -CH₂OH and morpholine ring protons |

| 2.73-2.92 | m | 1H | Morpholine ring proton |

| 2.47-2.66 | m | 1H | Morpholine ring proton |

| 1.40 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum for morpholin-2-ylmethanol would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the hydroxymethyl group would appear in the range of 60-65 ppm, while the carbons of the morpholine ring would resonate at shifts influenced by the adjacent oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of morpholin-2-ylmethanol is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N functional groups.

Table 4: Predicted IR Absorption Bands for Morpholin-2-ylmethanol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H, N-H | Stretching (broad) |

| 2960-2850 | C-H | Stretching |

| 1470-1440 | C-H | Bending |

| 1120-1080 | C-O-C | Asymmetric Stretching |

| 1150-1050 | C-N | Stretching |

Mass Spectrometry

The mass spectrum of morpholin-2-ylmethanol obtained by GC-MS is available from commercial sources.[2] The fragmentation pattern would likely involve the loss of the hydroxymethyl group, as well as fragmentation of the morpholine ring. The predicted monoisotopic mass is 117.07897859 Da.[2]

Chemical Reactivity and Experimental Protocols

Morpholin-2-ylmethanol possesses two primary reactive sites: the secondary amine of the morpholine ring and the primary hydroxyl group. These allow for a variety of chemical transformations.

N-Alkylation

The secondary amine can be readily alkylated to form N-substituted derivatives.

-

Dissolve morpholin-2-ylmethanol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or triethylamine (1.5-2.0 eq).

-

Add the alkylating agent (e.g., an alkyl halide) (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General reactivity of morpholin-2-ylmethanol.

Esterification

The primary hydroxyl group can undergo esterification with carboxylic acids or their derivatives.

-

In a round-bottom flask, combine morpholin-2-ylmethanol (1.0 eq) and a carboxylic acid (1.1-1.5 eq).

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Biological Relevance and Applications

While specific biological activities of morpholin-2-ylmethanol are not extensively documented, the morpholine scaffold is a key component in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the hydroxymethyl group in morpholin-2-ylmethanol provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. Its utility as a chiral building block, particularly the enantiomerically pure forms, is of significant interest in the synthesis of complex and specific drug molecules.

Conclusion

Morpholin-2-ylmethanol is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its known and predicted physical and chemical properties, along with representative experimental protocols for its synthesis and key chemical transformations. The availability of two reactive functional groups on a privileged scaffold makes it a valuable starting material for the generation of diverse chemical libraries for drug discovery and development. Further research into the experimental determination of its properties and the biological evaluation of its derivatives is warranted to fully exploit its potential.

References

An In-depth Technical Guide to Morpholin-2-ylmethanol Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Morpholin-2-ylmethanol derivatives, a class of heterocyclic compounds with significant potential in drug discovery. While the broader morpholine scaffold is prevalent in numerous approved drugs, this guide will focus on the specific attributes, synthesis, and biological evaluation of derivatives based on the Morpholin-2-ylmethanol core. Particular emphasis is placed on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]

The Morpholine-2-ylmethanol Scaffold: A Privileged Moiety in Medicinal Chemistry

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[3][4] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[1] The Morpholin-2-ylmethanol scaffold incorporates an additional hydroxyl group, providing another point for hydrogen bonding or for further chemical modification to fine-tune the molecule's properties and target engagement.

Potential Applications in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] A significant number of PI3K inhibitors incorporate a morpholine moiety, which has been shown to be crucial for their potent inhibitory activity.[1][5] While specific data on Morpholin-2-ylmethanol derivatives as PI3K inhibitors is emerging, the well-documented role of the morpholine ring in this class of inhibitors suggests that the Morpholin-2-ylmethanol scaffold is a promising starting point for the design of new and selective PI3K inhibitors.

Quantitative Analysis of Morpholine-Containing PI3K Inhibitors

To illustrate the structure-activity relationship (SAR) of morpholine-containing compounds in PI3K inhibition, the following table summarizes the in vitro inhibitory activity (IC50) of the pan-Class I PI3K inhibitor ZSTK474 and several of its analogs against the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). This data highlights how modifications to the morpholine-containing scaffold can impact potency and selectivity.[2]

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

| ZSTK474 | 5.0 | 85.5 | 20.8 | 3.9 |

| Analog 6a (Ethanolamine replacement) | 9.9 | 427.5 | 52.0 | 9.8 |

| Analog 6b (Diethanolamine replacement) | 3.7 | 427.5 | 14.6 | 9.8 |

| Analog 6e (Dimethylamino substituted) | 150.0 | >5000 | 625.0 | 58.5 |

| Analog 2b (N-acetylpiperazine replacement) | 2.9 | 85.5 | 21.0 | 2.9 |

Data sourced from a study on ZSTK474 analogs.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative Morpholin-2-ylmethanol derivative and for a key biological assay to evaluate its potential as a PI3K inhibitor.

Synthesis of N-Aryl-(morpholin-2-yl)methanol Derivatives

This protocol describes a general method for the N-arylation of (morpholin-2-yl)methanol, a key step in the synthesis of many biologically active derivatives.

Materials:

-

(Morpholin-2-yl)methanol

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add (morpholin-2-yl)methanol (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), the phosphine ligand (0.1 equivalents), and the base (2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-(morpholin-2-yl)methanol derivative.

In Vitro PI3K Inhibition Assay (Kinase Glo® Assay)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.

Materials:

-

Purified recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)

-

Kinase buffer

-

ATP

-

PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the PI3K enzyme, and the test compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of Morpholin-2-ylmethanol derivatives as potential PI3K inhibitors, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for the synthesis and evaluation of these compounds.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a Morpholin-2-ylmethanol derivative.

Caption: Experimental workflow for the synthesis and biological evaluation of Morpholin-2-ylmethanol derivatives.

Conclusion

Morpholin-2-ylmethanol derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their structural features, combined with the proven importance of the morpholine moiety in potent PI3K inhibitors, make them an attractive scaffold for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize these derivatives to unlock their full therapeutic potential. Further exploration of the structure-activity relationships within this specific chemical series is warranted to identify lead compounds with enhanced potency, selectivity, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of Morpholin-2-ylmethanol and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to a wide array of therapeutic agents. Among the vast landscape of morpholine-containing compounds, morpholin-2-ylmethanol and its analogs have emerged as a versatile class of molecules with significant potential across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Synthesis of Morpholin-2-ylmethanol and its Analogs

The synthesis of chiral morpholin-2-ylmethanol and its derivatives is a critical aspect of their development as therapeutic agents. A variety of synthetic strategies have been employed to generate these scaffolds with high enantiomeric purity.

General Synthetic Approach:

A common strategy for the synthesis of chiral morpholin-2-ylmethanol involves the use of chiral starting materials, such as amino acids or chiral epoxides. One illustrative approach begins with a chiral amino alcohol, which undergoes a series of reactions including N-protection, cyclization, and deprotection to yield the desired morpholin-2-ylmethanol core. Substitutions at the nitrogen atom or modifications of the methanol moiety can then be introduced to generate a library of analogs.

Experimental Protocol: Synthesis of Chiral Morpholin-2-ylmethanol Derivatives

A representative, generalized protocol for the synthesis of N-substituted morpholin-2-ylmethanol analogs is outlined below. Specific reaction conditions, including reagents, solvents, temperatures, and reaction times, would be optimized for each specific analog.

-

N-Alkylation/Arylation: To a solution of (S)-morpholin-2-ylmethanol in a suitable solvent (e.g., dichloromethane, acetonitrile), an appropriate alkylating or arylating agent (e.g., alkyl halide, aryl halide) and a base (e.g., triethylamine, potassium carbonate) are added. The reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted morpholin-2-ylmethanol analog.

-

Characterization: The structure and purity of the synthesized compound are confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Anticancer Activity

Morpholine-containing compounds have demonstrated significant potential as anticancer agents, with many derivatives targeting key signaling pathways involved in cell growth, proliferation, and survival.[1] The morpholin-2-ylmethanol scaffold has been incorporated into molecules designed to inhibit various protein kinases, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3]

Quantitative Anticancer Activity Data

The anticancer activity of morpholin-2-ylmethanol analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of morpholine derivatives, illustrating the impact of structural modifications on their cytotoxic potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| M2 | MDA-MB-231 (Breast) | 88.27 | [4] |

| M5 | MDA-MB-231 (Breast) | 81.92 | [4] |

| 3c | HepG2 (Liver) | 11.42 | [5] |

| 3d | HepG2 (Liver) | 8.50 | [5] |

| 3e | HepG2 (Liver) | 12.76 | [5] |

| A6 | MGC-803 (Gastric) | 0.09 | [6] |

| 7g | HCT116 (Colon) | 0.10 | [7] |

| A33 | F10 (Melanoma) | 6.43 | [7] |

| A33 | HeLa (Cervical) | 10.97 | [7] |

| A33 | A549 (Lung) | 10.97 | [7] |

| A33 | MCF-7 (Breast) | 10.97 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[2][8][9] The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the PI3K kinase domain.[2]

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholin-2-ylmethanol analogs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Morpholine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of morpholin-2-ylmethanol analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for selected morpholine derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Sila-analog 24 | Candida albicans ATCC 24433 | 0.5 | [12] |

| Sila-analog 24 | Candida glabrata NCYC 388 | 1 | [12] |

| Sila-analog 24 | Cryptococcus neoformans ATCC 34664 | 0.25 | [12] |

| Sila-analog 24 | Aspergillus niger ATCC 10578 | 2 | [12] |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [11] |

| Erythro enantiomer | Cryptococcus neoformans | 1 | [13] |

| Erythro enantiomer | Candida albicans | 4 | [13] |

| Threo enantiomer | Cryptococcus neoformans | 2 | [13] |

| Threo enantiomer | Candida albicans | 8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, particularly its ability to improve water solubility and modulate lipophilicity, make it an attractive scaffold for the development of CNS-active drugs that can cross the blood-brain barrier (BBB).[14][15][16] Morpholin-2-ylmethanol analogs have been explored for their potential in treating various CNS disorders.

The development of morpholine-containing compounds for CNS applications often involves a multi-step workflow to assess their potential efficacy and safety.

Figure 2: Workflow for the development of CNS-active morpholin-2-ylmethanol analogs.

Conclusion

Morpholin-2-ylmethanol and its analogs represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunable nature of the morpholine scaffold allow for the fine-tuning of their pharmacological properties to target a variety of diseases. The data and protocols presented in this guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and neuroscience. Further research focusing on structure-activity relationship studies and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics based on the morpholin-2-ylmethanol core.

References

- 1. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has cemented its role as a crucial building block in the design of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The incorporation of a morpholine ring into a drug candidate can significantly enhance its pharmacological profile. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, leading to a pKa that is often closer to physiological pH. This can improve oral absorption and reduce off-target effects related to high basicity. Furthermore, the morpholine moiety can improve aqueous solubility and metabolic stability, contributing to favorable pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of Selected Morpholine-Containing Drugs

| Drug | Therapeutic Class | Molecular Weight ( g/mol ) | LogP | pKa |

| Linezolid | Antibiotic | 337.35 | 0.5 | 8.7 (amine) |

| Gefitinib | Anticancer (EGFR Inhibitor) | 446.90 | 3.2 | 5.2 (quinazoline N), 7.2 (morpholine N) |

| Aprepitant | Antiemetic | 534.53 | 4.7 | Not available |

| Reboxetine | Antidepressant | 313.40 | 3.3 | 9.3 |

Data compiled from various sources.

The metabolic fate of the morpholine ring is a critical consideration in drug design. While generally considered more stable than the piperidine ring, it is not metabolically inert. The primary metabolic pathways involve oxidation of the carbon atoms adjacent to the nitrogen or oxygen, N-dealkylation, and ring opening.[1] For example, the antibiotic Linezolid is primarily metabolized via oxidation of the morpholine ring to form two inactive carboxylic acid metabolites.[2]

Table 2: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Major Metabolism |

| Linezolid | ~100% | 31% | 5-7 | Oxidation of morpholine ring |

| Gefitinib | 59% | 90% | 48 | CYP3A4-mediated |

| Aprepitant | 59-67% | >95% | 9-13 | Extensive, primarily CYP3A4 |

Data compiled from various sources.[2][3][4][5]

The Role of Morpholine in Targeting Key Biological Pathways

The morpholine moiety is a key pharmacophoric element in a multitude of drugs targeting critical signaling pathways implicated in various diseases, most notably in cancer and central nervous system (CNS) disorders.

Inhibition of Kinase Signaling Pathways

The morpholine ring is a prevalent feature in numerous kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding pocket of the enzyme. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain. This interaction is fundamental for the high-potency inhibition of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).

Gefitinib (Iressa®) is a selective EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The morpholine-containing side chain of Gefitinib is crucial for its activity, contributing to its binding affinity and overall pharmacokinetic profile.

Table 3: In Vitro Activity of Gefitinib Against EGFR and Downstream Signaling

| Cell Line | EGFR Status | IC50 (Tyrosine Phosphorylation) | IC50 (Akt Phosphorylation) | IC50 (ERK Phosphorylation) |

| NR6wtEGFR | Wild-type | 22 nM | 220 nM | 394 nM |

| NR6M | EGFRvIII mutant | 84 nM | 263 nM | 356 nM |

Data from a study on the differential response to gefitinib of cells expressing normal and mutant EGFR.[6]

Table 4: IC50 Values of Gefitinib in EGFR-Mutant Lung Adenocarcinoma Cell Lines

| Cell Line | EGFR Mutation | Gefitinib IC50 |

| HCC827 | del E746-A750 | 13.06 nM |

| PC9 | del E746-A750 | 77.26 nM |

| H3255 | L858R | 0.003 µM |

| 11-18 | L858R | 0.39 µM |

Data compiled from studies on gefitinib sensitivity in EGFR-mutant cell lines.[7][8]

EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety is a key feature of many PI3K inhibitors, including the pan-Class I PI3K inhibitor ZSTK474. The two morpholine groups in ZSTK474 are crucial for its potent inhibitory activity, with one morpholine ring interacting with the hinge region of the PI3K enzyme.

Table 5: In Vitro Inhibitory Activity (IC50) of ZSTK474 and its Analogs Against Class I PI3K Isoforms

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |

| ZSTK474 (1) | 5.0 | 20.8 | 20.0 | 3.9 |

| Analog 6a (ethanolamine) | 9.9 | 104 | 50.0 | 9.8 |

| Analog 6b (diethanolamine) | 3.7 | 104 | 14.6 | 9.8 |

Data from a study on the structural effects of morpholine replacement in ZSTK474.[9]

PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of morpholine-containing compounds.

Synthesis of a Morpholine-Containing Drug: Gefitinib

The following is a representative multi-step synthesis of Gefitinib, compiled from various reported procedures.

Experimental Workflow for Gefitinib Synthesis

Caption: A simplified workflow for the synthesis of Gefitinib.

Detailed Protocol:

-

Demethylation of 6,7-dimethoxyquinazolin-4(3H)-one:

-

To a solution of 6,7-dimethoxyquinazolin-4(3H)-one in a suitable solvent (e.g., pyridine hydrochloride), add a demethylating agent (e.g., L-methionine and methanesulfonic acid).

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 6-hydroxy-7-methoxyquinazolin-4(3H)-one.

-

-

Chlorination of 6-hydroxy-7-methoxyquinazolin-4(3H)-one:

-

Suspend the product from the previous step in a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Remove the excess chlorinating agent under reduced pressure.

-

Carefully quench the residue with ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4-chloro-7-methoxyquinazolin-6-ol.

-

-

Nucleophilic Aromatic Substitution (SNAr) with 3-chloro-4-fluoroaniline:

-

Dissolve 4-chloro-7-methoxyquinazolin-6-ol and 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol).

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with the reaction solvent and dry to obtain 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.

-

-

Etherification with 4-(3-chloropropyl)morpholine:

-

To a solution of the product from the previous step in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 4-(3-chloropropyl)morpholine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain Gefitinib.

-

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

Caption: A typical workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count cells (e.g., A549, MCF-7, or other relevant cancer cell lines).

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine-containing test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro PI3K Kinase Assay

This assay measures the enzymatic activity of PI3K isoforms and the inhibitory potential of test compounds in a cell-free system.

Experimental Workflow for PI3K Kinase Assay

Caption: A generalized workflow for an in vitro PI3K kinase assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), as vesicles in the reaction buffer.

-

Prepare a solution of ATP in reaction buffer.

-

Prepare serial dilutions of the morpholine-containing inhibitor in the reaction buffer.

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the recombinant active PI3K enzyme (e.g., PI3Kα, β, γ, or δ) to each well (except for the no-enzyme control).

-

Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Add the lipid substrate (PIP2).

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction according to the detection kit's instructions. For example, using an ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

-

Incubate as recommended by the manufacturer.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Conclusion

The morpholine moiety is a versatile and valuable scaffold in medicinal chemistry, contributing to the development of a wide range of clinically important drugs. Its favorable physicochemical properties, metabolic stability, and ability to engage in key interactions with biological targets make it an attractive component in the design of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to harness the full potential of this privileged heterocyclic system. The continued exploration of morpholine-based compounds, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield new and improved treatments for a host of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. DSpace [christie.openrepository.com]

- 5. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Morpholin-2-ylmethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of morpholin-2-ylmethanol derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. By examining the three-dimensional arrangement of these molecules in the solid state, researchers can gain crucial insights into their physicochemical properties, potential biological activity, and opportunities for rational drug design. This guide summarizes key crystallographic data, details experimental protocols, and visualizes essential concepts to facilitate a deeper understanding of the structure-property relationships in this important class of molecules.

Core Concepts in the Crystal Structure of Morpholin-2-ylmethanol Derivatives

The morpholin-2-ylmethanol scaffold, characterized by a morpholine ring with a hydroxymethyl substituent at the 2-position, offers a unique combination of structural features that drive its crystallographic behavior. The presence of hydrogen bond donors (the hydroxyl and amine groups) and acceptors (the oxygen and nitrogen atoms of the morpholine ring) facilitates the formation of intricate intermolecular hydrogen-bonding networks. These interactions are fundamental in dictating the crystal packing and, consequently, the macroscopic properties of the material, such as solubility, stability, and melting point.

Comparative Crystallographic Data

A critical aspect of crystal structure analysis is the comparison of data from various derivatives to identify structural trends and motifs. The following tables summarize the crystallographic data for a selection of morpholin-2-ylmethanol derivatives, providing a basis for understanding the impact of substitution on the crystal lattice.

Table 1: Crystallographic Data for a Bioactive Morpholine Derivative

| Parameter | Value |

| Empirical Formula | C₁₈H₂₁N O₅ |

| Formula Weight | 319.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.7729(7) |

| b (Å) | 11.5032(14) |

| c (Å) | 25.161(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1670.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.270 |

| Absorption Coefficient (mm⁻¹) | 0.094 |

| F(000) | 680 |

| R_int | - |

| Final R indices [I>2σ(I)] | R₁ = 0.0398, wR₂ = 0.0914 |

| CCDC Deposition Number | Not specified in abstract |

Data extracted from a study on a novel bioactive morpholine derivative.[1]

Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination

The determination of the crystal structure of morpholin-2-ylmethanol derivatives typically involves the following key experimental stages. The process begins with the synthesis and purification of the compound of interest, followed by crystallization, X-ray diffraction data collection, and structure solution and refinement.

I. Synthesis and Crystallization

-

Synthesis: The desired morpholin-2-ylmethanol derivative is synthesized using established organic chemistry methods. For instance, a novel derivative was synthesized via a Michael addition/internal nucleophilic substitution reaction.[1]

-

Purification: The synthesized compound is purified to a high degree using techniques such as column chromatography, recrystallization, or sublimation to remove impurities that could hinder crystal growth.

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are grown. Common methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled to decrease its solubility and promote crystal growth.

-

II. X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

III. Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data is often deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access.

Visualizing the Process and Structure

To better illustrate the workflow and the fundamental molecular structure, the following diagrams are provided.

References

Enantiopure Morpholin-2-ylmethanol: A Technical Guide to Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, enantioselective synthesis, and analytical methods for determining the purity of enantiopure morpholin-2-ylmethanol. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds.

Commercial Availability and Suppliers

Enantiopure (R)- and (S)-morpholin-2-ylmethanol, as well as their hydrochloride salts, are commercially available from a range of chemical suppliers. These compounds are typically used in research and development quantities. While most suppliers provide purity data (typically >95%), the enantiomeric excess (ee%) is not always explicitly stated on product pages and may require inquiry or consultation of the certificate of analysis.

| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (ee%) |

| Sigma-Aldrich | (S)-Morpholin-2-ylmethanol | 132073-83-7 | ≥95% | Not specified |

| (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 | 97% | Not specified | |

| BLD Pharm | (R)-Morpholin-2-ylmethanol hydrochloride | 1436436-17-7 | Not specified | Not specified |

| (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 | Not specified | Not specified | |

| (S)-Morpholin-2-ylmethanol | 132073-83-7 | Not specified | Not specified | |

| Manchester Organics | [(2S)-Morpholin-2-yl]methanol hydrochloride | 1313584-92-7 | Not specified | Not specified |

| Santa Cruz Biotechnology | (R)-(Morpholin-2-yl)methanol hydrochloride | 156925-22-3 | Not specified | Not specified |

| Apollo Scientific | Morpholin-2-ylmethanol hydrochloride | 144053-98-5 | Not specified | Not specified |

Experimental Protocols

The following sections detail methodologies for the enantioselective synthesis and chiral analysis of morpholin-2-ylmethanol, based on established chemical principles for the synthesis of chiral morpholine derivatives and the analysis of chiral amino alcohols.

Enantioselective Synthesis of (S)-Morpholin-2-ylmethanol

The synthesis of 2-substituted chiral morpholines can be achieved through various strategies, including asymmetric hydrogenation of dehydromorpholine precursors.[1][2][3][4] This approach offers high yields and excellent enantioselectivities. The following is a proposed synthetic route.

Protocol:

-

Synthesis of N-protected 2-(hydroxymethyl)dehydromorpholine:

-

Start with a suitable achiral starting material, such as a protected diethanolamine derivative.

-

Introduce a double bond at the 2,3-position of the morpholine ring through an elimination reaction. The nitrogen should be protected with a suitable group (e.g., Boc or Cbz) to prevent side reactions.

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the N-protected 2-(hydroxymethyl)dehydromorpholine in a suitable solvent such as methanol or ethanol.

-

Add a chiral rhodium-bisphosphine catalyst (e.g., Rh(COD)2BF4 with a chiral ligand like (R)-BINAP or a catalyst with a large bite angle).[1][2]

-

Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.

-

Monitor the reaction for completion by TLC or GC-MS.

-

-

Deprotection and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the catalyst by filtration through a pad of celite or silica gel.

-

Concentrate the filtrate under reduced pressure.

-

If a Boc protecting group was used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dichloromethane or dioxane.

-

If a Cbz group was used, it can be removed by catalytic hydrogenation using a palladium on carbon catalyst.

-

After deprotection, purify the crude product by column chromatography on silica gel or by distillation to obtain pure (S)-morpholin-2-ylmethanol.

-

Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess of morpholin-2-ylmethanol can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns (e.g., α1-acid glycoprotein (AGP) column) are commonly used for the separation of chiral amines and alcohols.[5][6]

-

Mobile Phase: A typical mobile phase for normal-phase HPLC would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[7] For reversed-phase HPLC, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol would be used.[5] The addition of a small amount of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds can improve peak shape and resolution.[7]

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) can be used.[8] For higher sensitivity, derivatization with a UV-active reagent or the use of a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is recommended.[5]

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[8]

Chiral GC Method:

-

Derivatization: For GC analysis, the amino and hydroxyl groups of morpholin-2-ylmethanol typically require derivatization to increase volatility and improve chromatographic performance. Common derivatizing agents for amines and alcohols include trifluoroacetic anhydride or heptafluorobutyl chloroformate.[9][10]

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val, is used for the separation of the derivatized enantiomers.[9][10][11]

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times.

-

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

-

Quantification: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomer derivatives.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and verifying enantiopure morpholin-2-ylmethanol.

Workflow for obtaining and verifying enantiopure morpholin-2-ylmethanol.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]